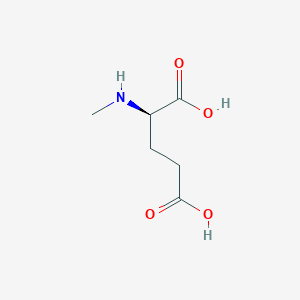

(R)-2-(Methylamino)pentanedioic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(methylamino)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVNMSMFQMKEY-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553277 |

Source

|

| Record name | N-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77481-28-8 |

Source

|

| Record name | N-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of (R)-2-(Methylamino)pentanedioic Acid: A Comprehensive Technical Guide

Executive Summary

(R)-2-(Methylamino)pentanedioic acid, commonly known as N-Methyl-D-glutamic acid, is a critical non-canonical amino acid utilized in the design of peptidomimetics, targeted therapeutics, and neuroactive probes . In drug development, the N-methylation of the peptide backbone introduces conformational constraints, enhances proteolytic stability, and significantly improves membrane permeability . Furthermore, the incorporation of D-amino acids and their methylated derivatives is a proven strategy in structure-activity relationship (SAR) optimization for kinase inhibitors and other complex targets .

This whitepaper provides an in-depth, self-validating synthetic pathway to produce (R)-2-(Methylamino)pentanedioic acid from D-glutamic acid. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, explicitly detailing the mechanistic rationale and causality behind each experimental choice to ensure high-yield, stereochemically pure outcomes.

Retrosynthetic Strategy & Mechanistic Rationale

The primary challenge in synthesizing N-methylated amino acids is preventing over-methylation (e.g., the formation of N,N-dimethyl derivatives or quaternary ammonium salts) while managing the reactivity of side-chain functional groups . Direct reductive amination of D-glutamic acid often yields complex mixtures due to the zwitterionic nature and poor organic solubility of the unprotected amino acid. Therefore, a multi-step protection-methylation-deprotection sequence is strictly required.

-

N-Terminal Protection: The tert-butyloxycarbonyl (Boc) group is selected over the fluorenylmethyloxycarbonyl (Fmoc) group. The subsequent N-methylation step requires a strong base (NaH) which would prematurely cleave an Fmoc group via an E1cB mechanism.

-

Carboxyl Protection (The Causality of Esterification): D-glutamic acid possesses two carboxylic acid moieties (α and γ). The protons of these carboxylic acids (pKa ~2.1 and 4.2) are vastly more acidic than the carbamate NH (pKa ~16). If left unprotected, NaH would preferentially deprotonate the carboxylic acids, forming insoluble poly-anions, consuming equivalents of base, and leading to uncontrolled O-methylation . Transient protection as dimethyl esters ensures that the carbamate NH is the sole nucleophilic center available for the subsequent SN2 reaction with methyl iodide.

Caption: Mechanistic logic of competitive deprotonation and N-methylation.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific analytical checkpoints to verify completion before proceeding, preventing the carryover of impurities.

Protocol 1: Synthesis of N-Boc-D-Glutamic Acid

Rationale: Boc anhydride (Boc₂O) reacts selectively with the α-amino group in aqueous alkaline conditions, where the amino acid is fully dissolved as a sodium salt.

-

Preparation: Dissolve D-Glutamic acid (1.0 eq) in a mixture of 1M NaOH (2.2 eq) and 1,4-dioxane (1:1 v/v). Cool the solution to 0 °C using an ice bath.

-

Reaction: Add Boc₂O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material (ninhydrin-positive, purple) should be entirely replaced by a ninhydrin-negative, bromocresol green-positive spot.

-

Workup: Concentrate under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2 with 1M KHSO₄ at 0 °C. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield a white solid.

Protocol 2: Esterification to N-Boc-D-Glutamic Acid Dimethyl Ester

Rationale: While some historical protocols utilize Thionyl Chloride (SOCl₂) in Methanol , SOCl₂ generates HCl in situ, which poses a severe risk of premature Boc-group cleavage. To maintain structural integrity, a mild basic esterification using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) is highly recommended.

-

Preparation: Dissolve N-Boc-D-Glutamic Acid (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (3.0 eq).

-

Reaction: Cool to 0 °C and add MeI (3.0 eq) dropwise. Stir at room temperature for 12 hours.

-

Validation: LC-MS should indicate the complete disappearance of the starting mass and the emergence of the diester mass[M+H]⁺ 276.1.

-

Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove DMF. Dry and concentrate.

Protocol 3: N-Methylation

Rationale: Sodium hydride (NaH) deprotonates the carbamate NH. The resulting nitrogen anion acts as a nucleophile in an SN2 reaction with MeI [[1]]([Link]).

-

Preparation: Dissolve the diester (1.0 eq) in anhydrous THF under an argon atmosphere. Cool strictly to 0 °C.

-

Reaction: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases. Add MeI (3.0 eq) dropwise. Warm to room temperature and stir overnight.

-

Validation: Monitor by LC-MS; the mass shift from 276.1 to 290.1 confirms successful methylation.

-

Workup: Quench carefully with saturated NH₄Cl solution at 0 °C. Extract with Ethyl Acetate, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol 4: Global Deprotection

Rationale: A two-stage deprotection is required: alkaline saponification of the methyl esters followed by acidic cleavage of the Boc group.

-

Saponification: Dissolve the N-methylated diester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate. Concentrate to yield N-Boc-N-methyl-D-glutamic acid.

-

Boc Cleavage: Dissolve the intermediate in anhydrous DCM. Cool to 0 °C and add Trifluoroacetic Acid (TFA) (DCM:TFA 1:1 v/v). Stir at room temperature for 2 hours.

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Triturate with cold diethyl ether to precipitate (R)-2-(Methylamino)pentanedioic acid as a highly pure TFA salt.

Caption: Synthetic workflow for (R)-2-(Methylamino)pentanedioic acid.

Quantitative Data & Analytical Validation

Rigorous analytical validation is critical for non-canonical amino acids to ensure identity, purity, and structural integrity before their incorporation into downstream peptide synthesis . The table below summarizes the expected quantitative metrics for the optimized pathway.

| Step | Intermediate / Product | Expected Yield (%) | Target Purity (HPLC) | ESI-MS [M+H]⁺ (m/z) |

| 1 | N-Boc-D-Glutamic Acid | 88 - 92% | >98% | 248.1 |

| 2 | N-Boc-D-Glu(OMe)-OMe | 85 - 90% | >95% | 276.1 |

| 3 | N-Boc-N-Me-D-Glu(OMe)-OMe | 80 - 85% | >95% | 290.1 |

| 4a | N-Boc-N-Me-D-Glutamic Acid | 88 - 92% | >98% | 262.1 |

| 4b | (R)-2-(Methylamino)pentanedioic Acid | 90 - 95% | >99% | 162.1 |

Note: Final product yield is calculated based on the TFA salt derivative. For freebase conversion, neutralization with a mild base (e.g., dilute NH₄OH) followed by lyophilization is required.

References[2] Title: Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. Source: Benchchem. URL:https://www.benchchem.com[3] Title: HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Source: NIH. URL:https://www.ncbi.nlm.nih.gov[1] Title: Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase. Source: ACS. URL: https://pubs.acs.org

Sources

N-Methyl-D-Glutamic Acid (NMDG): A Comprehensive Guide to Physicochemical Properties, Synthesis, and Biological Applications

Executive Summary

N-Methyl-D-glutamic acid (NMDG) is a rare, non-proteinogenic chiral amino acid that bridges the gap between marine biochemistry and advanced peptidomimetic drug design. As a structural analog to endogenous neurotransmitters like glutamate and N-methyl-D-aspartate (NMDA), NMDG serves as a critical building block in the synthesis of conformationally constrained therapeutics. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, biological occurrence, analytical detection methodologies, and synthetic workflows.

Physicochemical Profiling & Solubility

Understanding the baseline chemical properties of NMDG is essential for downstream assay development and synthetic integration. The D-configuration coupled with N-methylation introduces unique steric and electronic properties that significantly increase metabolic stability against endogenous proteases.

Table 1: Core Chemical Identifiers

| Property | Value / Description |

|---|---|

| Product Name | N-Methyl-D-glutamic acid[1] |

| Synonyms | (R)-2-(Methylamino)pentanedioic acid; N-Me-D-Glu-OH[1] |

| CAS Registry Number | 77481-28-8[1] |

| Molecular Formula | C6H11NO4[1] |

| Molecular Weight | 161.16 g/mol [1] |

Table 2: Solubility Profile (N-Boc-N-methyl-D-glutamic acid derivative) Note: Direct solubility data for the unprotected D-isomer is limited; the following leverages data from its widely used N-Boc protected analog to guide synthetic preparation[2].

| Solvent | Concentration Limit | Conditions & Causality |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (404.45 mM) | Requires sonication. Hygroscopic DMSO can affect solubility; freshly opened solvent is recommended[2]. |

| Water | Soluble | Solubility increases in acidic or basic conditions due to the formation of charged species away from the isoelectric point[2]. |

| Dichloromethane (DCM) | Soluble | Excellent for organic phase extractions during synthesis[2]. |

| Ethyl Acetate | Soluble | Ideal for liquid-liquid extraction and purification[2]. |

Biological Occurrence & Pharmacological Utility

Historically, endogenous NMDG was first isolated from the tissues of marine invertebrates, most notably the Japanese Ark clam (Scapharca broughtonii)[3]. While its exact neuroendocrine role in marine bivalves is still being mapped alongside NMDA, its true value in modern science lies in its pharmacological utility.

When incorporated into synthetic peptides, the N-methyl group of NMDG restricts the ϕ and ψ dihedral angles of the peptide backbone. This conformational constraint is not merely structural—it is highly functional. It increases proteolytic stability and forces the peptide into a specific bioactive conformation, enhancing target binding affinity. For example, NMDG derivatives are actively utilized in the development of novel cyclic peptides designed to inhibit Tumor Necrosis Factor Receptor 1 (TNFR1), offering a new therapeutic avenue for autoimmune diseases like inflammatory bowel disease and rheumatoid arthritis[4].

Fig 1. Pharmacological integration of NMDG into peptidomimetics for receptor modulation.

Analytical Quantification: Advanced HPLC Methodologies

Detecting NMDG in complex biological matrices is notoriously difficult. Traditional methods rely on o-phthaldialdehyde (OPA) derivatization. However, OPA fails to react efficiently with secondary amines like NMDG without extensive pretreatment to remove interfering primary amino acids[5].

The Causality-Driven Solution: To bypass this limitation, we employ a one-step derivatization using the chiral reagent N- α -(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2). Why this specific reagent? By substituting the alanine amide found in standard Marfey's reagent with a valine amide, the hydrophobicity of the resulting diastereomers is significantly increased. This thermodynamic shift enhances the interaction with the C18 stationary phase, yielding superior chromatographic resolution ( ΔtR ) and higher molar absorptivity at 340 nm[5].

Protocol 1: Tissue Extraction & HPLC Derivatization[5]

-

Homogenization: Homogenize the biological tissue sample in 0.1 M TCA (Trichloroacetic acid) to precipitate bulk proteins.

-

Centrifugation: Spin at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Derivatization: Mix 50 µL of the supernatant with 10 µL of 1 M NaHCO3 and 20 µL of 1% FDNP-Val-NH2 in acetone.

-

Incubation: Heat the mixture at 40°C for 1 hour. Self-Validation Check: The solution should turn a deep yellow/orange, indicating successful nucleophilic aromatic substitution.

-

Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

-

HPLC Separation: Inject 10 µL onto an ODS-Hypersil column. Elute using a gradient of TFA/water and TFA/acetonitrile. Monitor UV absorption at 340 nm.

De Novo Synthesis & Orthogonal Protection Strategies

Synthesizing N-methylated amino acids for peptide coupling demands rigorous orthogonal protection. The most common building block utilized in solid-phase peptide synthesis (SPPS) is Boc-N-methyl-D-glutamic acid.

The Causality-Driven Solution: A direct N-methylation of Boc-D-glutamic acid is chemically unviable. The α and γ carboxylic protons are highly acidic. If subjected directly to a strong base (e.g., NaH) and a methylating agent (e.g., MeI), the base will preferentially deprotonate the carboxyl groups. This leads to rampant esterification side reactions rather than the desired N-methylation, consuming reagents and creating an inseparable complex mixture[6]. Therefore, a multi-step strategy involving transient esterification is mandatory[6].

Protocol 2: Synthesis of Boc-N-methyl-D-glutamic acid[6]

-

N-Terminal Protection: React D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in a basic aqueous/dioxane mixture to yield Boc-D-glutamic acid.

-

Carboxyl Protection (Crucial Step): Convert both the α

- and γ -carboxylic acids to their corresponding methyl esters using diazomethane or methanol/EDCI. Self-Validation Check: TLC should confirm the disappearance of the highly polar di-acid baseline spot, replaced by a highly mobile diester spot.

-

N-Methylation: Dissolve the protected diester in anhydrous THF. Cool to 0°C. Add Sodium Hydride (NaH) followed by Methyl Iodide (MeI). The prior esterification ensures the base exclusively deprotonates the secondary carbamate nitrogen.

-

Deprotection (Ester Hydrolysis): Selectively hydrolyze the methyl esters using LiOH in a THF/water mixture at room temperature. Acidify to pH 2-3 to precipitate the final Boc-N-methyl-D-glutamic acid product.

Fig 2. Multi-step orthogonal synthesis workflow for Boc-N-methyl-D-glutamic acid.

References

-

ChemWhat - N-Methyl-D-glutamic acid CAS#: 77481-28-8. Available at: [Link]

- Google Patents - US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity.

-

PubMed Central (PMC) - HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Available at:[Link]

-

PubMed - N-methyl-D-glutamate and N-methyl-L-glutamate in Scapharca broughtonii (Mollusca) and other invertebrates. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-methyl-D-glutamate and N-methyl-L-glutamate in Scapharca broughtonii (Mollusca) and other invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity - Google Patents [patents.google.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Biological Role of N-Methyl-D-glucamine (N-Me-D-Glu-OH) in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Methyl-D-glucamine (N-Me-D-Glu-OH), also known as meglumine, is a sugar alcohol derivative of glucose. While its applications in pharmaceutical formulations as an excipient and in biological buffers as a sodium substitute are well-documented, its direct role in microbial metabolism remains largely unexplored. This technical guide provides a comprehensive overview of the potential biological roles of N-Me-D-Glu-OH in microbial physiology, drawing upon established principles of microbial catabolism of structurally related N-methylated compounds and amino sugars. We present a hypothetical metabolic pathway for N-Me-D-Glu-OH utilization by microorganisms, detailing the key enzymatic steps and their regulation. Furthermore, this guide offers a suite of detailed, step-by-step experimental protocols for researchers to investigate and validate these proposed metabolic routes. This document aims to serve as a foundational resource for stimulating further research into the microbial metabolism of this compound, potentially uncovering novel enzymatic activities and metabolic pathways relevant to environmental microbiology, biotechnology, and drug development.

Introduction: N-Methyl-D-glucamine - Beyond an Excipient

N-Methyl-D-glucamine is a stable, highly soluble, and biocompatible molecule.[1] Its primary uses in the pharmaceutical industry are as a co-former in drug salts to enhance solubility and stability.[1] In research, it is frequently used in physiological buffers to replace sodium ions for studying ion transport mechanisms.[2] Despite its widespread use, the question of its microbial metabolism has not been systematically addressed. Given the vast metabolic diversity of microorganisms, particularly soil-dwelling bacteria like Pseudomonas and Rhodococcus which are known to degrade a wide array of organic compounds, it is plausible that some microbes can utilize N-Me-D-Glu-OH as a carbon and/or nitrogen source.[3] Understanding this potential metabolism is crucial for assessing its environmental fate and for potentially discovering novel biocatalysts.

A Proposed Metabolic Pathway for N-Me-D-Glu-OH in Microbes

Based on the known microbial catabolism of N-methylated compounds and amino sugars, we propose a hypothetical pathway for the degradation of N-Me-D-Glu-OH. This pathway is predicated on two key initial steps: N-demethylation and oxidation of the glucamine moiety.

Step 1: Transport into the Microbial Cell

The uptake of N-Me-D-Glu-OH, a polar and charged molecule, across the bacterial membrane is likely an active process. Drawing parallels with the transport of aminoglycosides and other amino sugars, this could be mediated by:

-

ATP-binding cassette (ABC) transporters: These are common for the uptake of a wide range of substrates, including sugars and amino acids.

-

Phosphoenolpyruvate:sugar phosphotransferase system (PTS): While typically associated with the transport and phosphorylation of sugars, some PTS systems have broader substrate specificities.[4]

-

Porins (in Gram-negative bacteria): General or specific porins in the outer membrane could facilitate the initial entry of N-Me-D-Glu-OH into the periplasm.[5]

Step 2: N-Demethylation

The removal of the N-methyl group is a critical step. In bacteria, N-demethylation can be catalyzed by various enzymes, including:

-

N-demethylases: These enzymes, often monooxygenases or dioxygenases, utilize molecular oxygen to oxidatively remove the methyl group, typically releasing it as formaldehyde.[6]

-

Oxidative deamination: While less direct, some amine oxidases could potentially act on the N-methylamino group.

The formaldehyde produced can be assimilated into central metabolism or detoxified.

Step 3: Metabolism of the D-Glucamine Moiety

Following demethylation, the resulting D-glucosamine can be channeled into established amino sugar catabolic pathways. A likely route involves:

-

Phosphorylation: D-glucosamine is phosphorylated to D-glucosamine-6-phosphate by a specific kinase.

-

Deamination and Isomerization: D-glucosamine-6-phosphate is then deaminated and isomerized to fructose-6-phosphate by glucosamine-6-phosphate deaminase (NagB in E. coli).[7]

-

Entry into Glycolysis: Fructose-6-phosphate is a central intermediate in glycolysis, allowing for the complete oxidation of the glucamine backbone for energy and biomass production.

An alternative pathway could involve the direct deamination of D-glucosamine to 2-keto-D-glucose, which can then be phosphorylated and enter the Entner-Doudoroff pathway.

The following diagram illustrates the proposed metabolic pathway:

Caption: Proposed metabolic pathway for N-Me-D-Glu-OH in bacteria.

Experimental Workflows for Pathway Validation

To validate the proposed metabolic pathway, a series of experiments are required. The following protocols provide a framework for this investigation.

Enrichment and Isolation of N-Me-D-Glu-OH Degrading Microorganisms

Objective: To isolate bacteria capable of utilizing N-Me-D-Glu-OH as a sole carbon and/or nitrogen source.

Methodology:

-

Sample Collection: Collect soil or water samples from environments with potential exposure to organic compounds.

-

Enrichment Culture:

-

Prepare a minimal salts medium (e.g., M9 medium) with N-Me-D-Glu-OH as the sole carbon source (e.g., 1 g/L). For nitrogen source testing, use a carbon source like glucose and N-Me-D-Glu-OH as the sole nitrogen source.[8]

-

Inoculate the medium with the environmental sample.

-

Incubate at an appropriate temperature (e.g., 30°C) with shaking.

-

Perform serial transfers to fresh medium to enrich for adapted microorganisms.[9]

-

-

Isolation:

-

Plate dilutions of the enrichment culture onto minimal salts agar containing N-Me-D-Glu-OH.

-

Isolate distinct colonies and streak for purity.[10]

-

-

Identification: Identify the isolates using 16S rRNA gene sequencing.

The following diagram outlines the enrichment and isolation workflow:

Caption: Workflow for enrichment and isolation of N-Me-D-Glu-OH degrading bacteria.

Identification of Metabolic Intermediates using LC-MS

Objective: To identify the intermediates of N-Me-D-Glu-OH metabolism.

Methodology:

-

Culturing: Grow the isolated bacterium in minimal medium with N-Me-D-Glu-OH as the sole carbon source. Collect cell pellets and supernatant at different time points.

-

Metabolite Extraction: Extract intracellular and extracellular metabolites using a suitable solvent (e.g., cold methanol).[11]

-

LC-MS Analysis:

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Compare the metabolite profiles of cultures grown with and without N-Me-D-Glu-OH.

-

Look for the appearance of predicted intermediates such as D-glucosamine and D-glucosamine-6-phosphate.

-

-

Data Analysis: Use metabolomics software to identify and quantify differential metabolites.[11]

Enzymatic Assays

Objective: To detect the key enzymatic activities involved in the proposed pathway.

3.3.1. N-Demethylase Activity Assay

-

Cell-Free Extract Preparation: Prepare a cell-free extract from the isolate grown on N-Me-D-Glu-OH.

-

Reaction Mixture: Set up a reaction mixture containing the cell-free extract, N-Me-D-Glu-OH, and necessary cofactors (e.g., NADH or NADPH for oxygenases).

-

Detection of Formaldehyde: Measure the production of formaldehyde using a colorimetric assay (e.g., with Nash reagent).[7]

3.3.2. Glucosamine-6-phosphate Deaminase Assay

-

Coupled Enzyme Assay: This activity can be measured using a coupled spectrophotometric assay that links the production of fructose-6-phosphate to the reduction of NADP+ by subsequent enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase).

Gene Expression Analysis by RT-qPCR

Objective: To determine if the genes encoding the putative metabolic enzymes are upregulated in the presence of N-Me-D-Glu-OH.

Methodology:

-

RNA Extraction: Extract total RNA from the isolate grown with and without N-Me-D-Glu-OH.[12]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

RT-qPCR: Perform quantitative real-time PCR using primers designed for the candidate genes (e.g., putative N-demethylases, glucosamine kinases, and deaminases).[5]

-

Data Analysis: Analyze the relative expression levels of the target genes, normalized to a housekeeping gene.[13]

Data Presentation and Interpretation

Table 1: Growth Characteristics of a Hypothetical Isolate on Various Carbon and Nitrogen Sources

| Substrate (as sole C source) | Growth (OD600) |

| Glucose | +++ |

| N-Me-D-Glu-OH | ++ |

| D-Glucosamine | ++ |

| No Carbon Source | - |

| Substrate (as sole N source) | Growth (OD600) |

| Ammonium Chloride | +++ |

| N-Me-D-Glu-OH | ++ |

| D-Glucosamine | ++ |

| No Nitrogen Source | - |

Note: This is a hypothetical data table for illustrative purposes.

Conclusion and Future Directions

This technical guide has laid out a scientifically-grounded, hypothetical framework for the microbial metabolism of N-Methyl-D-glucamine. The proposed pathway, drawing parallels from known metabolic routes of similar compounds, provides a clear roadmap for future research. The detailed experimental protocols herein offer a practical starting point for scientists to investigate this unexplored area of microbial biochemistry.

Future research should focus on:

-

Isolation and characterization of diverse N-Me-D-Glu-OH degrading microorganisms from various environments.

-

Purification and biochemical characterization of the key enzymes involved in the metabolic pathway.

-

Elucidation of the genetic organization and regulation of the genes responsible for N-Me-D-Glu-OH catabolism.

-

Exploration of the biotechnological potential of these novel enzymes for applications in bioremediation and biocatalysis.

By systematically addressing these research questions, the scientific community can unravel the complete story of N-Me-D-Glu-OH in the microbial world, potentially leading to exciting discoveries with broad scientific and industrial implications.

References

-

Uptake of aminoglycosides through outer membrane porins in Escherichia coli. (2022). bioRxiv. [Link]

- Carvalho, F., & de la Cruz, F. (2018). Gene Expression Analysis in Bacteria by RT-qPCR. Methods in Molecular Biology, 1737, 1-17.

- Lee, M., & Hesek, D. (2025). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. Journal of Bacteriology.

- Priyadarshini, R., & de Boer, P. A. J. (2016). Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly. Molecular Microbiology, 99(5), 826-839.

- Tan, X., & You, C. (2011). RT-qPCR based quantitative analysis of gene expression in single bacterial cells. Journal of Microbiological Methods, 85(3), 227-233.

- Růžička, J., & Wanner, J. (2017). Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. Water Science and Technology, 75(10), 2397-2405.

- Kabara, J. J., & Brady, J. M. (1975). Methods for Studying Transport in Bacteria. In Methods in Enzymology (Vol. 35, pp. 204-227). Academic Press.

- Pismennõi, D., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(8), 949.

- Wilson, T. H. (1975). Methods for Studying Transport in Bacteria. Methods in Enzymology, 35, 204-227.

- Methods of studying Solute Transport. (n.d.). Nilesh - Weebly.

- Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2−ΔΔCT method. Methods, 25(4), 402-408.

- Lü, W., et al. (2012). Lipid bilayer electrophysiology and cryo-electron tomography are also used for the functional and structural characterization of bacterial MTPs.

- Al-Hawash, A. B., et al. (2018). Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water. Frontiers in Microbiology, 9, 2409.

- Reglero, A., et al. (1999). Determination of different amino sugar 2'-epimerase activities by coupling to N-acetylneuraminate synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1428(2-3), 305-313.

- N-Methyl-D-glucamine. (n.d.). Chem-Impex.

- Al-Dhabaan, F. A. (2019). Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water. Frontiers in Microbiology, 9, 2409.

- Jagili, B. P., et al. (2021). Anaerobic Expression and Purification of Holo-CCIS, an Artificial Iron-sulfur Protein. Bio-protocol, 11(11), e4169.

- Di Gioia, D., et al. (2018). Molecular and Microbiological Insights on the Enrichment Procedures for the Isolation of Petroleum Degrading Bacteria and Fungi. Frontiers in Microbiology, 9, 2627.

- Willumsen, P. A., & Karlson, U. (2004). Enrichment, Isolation, and Phylogenetic Identification of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria from Elizabeth River Sediments. Applied and Environmental Microbiology, 70(3), 1325-1331.

- Chen, S.-H., et al. (2007). Isolation and Characterization of Bacteria Capable of Degrading Polycyclic Aromatic Hydrocarbons (PAHs) and Organophosphorus Pesticides from PAH-Contaminated Soil in Hilo, Hawaii. Journal of Agricultural and Food Chemistry, 55(13), 5194-5202.

- Brown, B., & Medlock, A. E. (2024). Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. Methods in Molecular Biology, 2507, 197-213.

- Miller, J. H., et al. (2013). Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes. Journal of Bacteriology, 195(18), 4144-4154.

- Computational simulation studies of substrate translocation pathways in bacterial membrane proteins. (2024). ePrints Soton - University of Southampton.

- Licona-Cassani, C., & Salazar, M. (2021). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 13(10), 720.

- Summers, R. M., et al. (2012). Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids. Journal of Bacteriology, 194(8), 2041-2049.

- Characterization of Differential Metabolites in Bacteria Using a Q-TOF LC/MS Based Metabolomics Batch D

- Wolfram, F., et al. (2022). Mannuronan C-5 Epimerases: Review of Activity Assays, Enzyme Characteristics, Structure, and Mechanism. International Journal of Molecular Sciences, 24(1), 223.

- N-demethylase activity of morphinan N-demethylase a, In vivo enzyme... (n.d.).

- Protocol for Quantitative RT-PCR Analysis. (n.d.). GenScript.

- Li, M., et al. (2025). A Bacteria Acclimation Technology Based on Nitrogen Source Regulation and Its Application in the Reinforcement of Island and Reef Slopes.

- Identifying optimal substrate classes of membrane transporters. (2024). PLOS One.

- Simplified Expression and Purific

- Protocols used for LC-MS analysis. (n.d.). Metabolomics Core Facility.

- Tanner, M. E. (2002). Enzymatic Formation and Release of a Stable Glycal Intermediate: The Mechanism of the Reaction Catalyzed by UDP-N-Acetylglucosamine 2-Epimerase. Journal of the American Chemical Society, 124(48), 14544-14545.

- Liquid chromatography mass spectrometry for analysis of microbial metabolites. (2015). DTU Inside.

- Role of Different Carbon Sources for Growth, Production and Community Composition of Bacterio-plankton. (n.d.).

- The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation. (2014). Applied and Environmental Microbiology, 80(14), 4227-4235.

- Nitrogen sources: key process optimization factors for probiotics production. (2022).

- You, C., et al. (2019). Growth strategy of microbes on mixed carbon sources.

- Metabolite Identific

- Optimization of Carbon and Nitrogen Source to Enhance Antibacterial Activity from a Sponge-derived Bacillus tequilensis. (2021).

- Microbial Growth Protocols. (n.d.). Sigma-Aldrich.

- Lasch, P., et al. (2014). Identification of Microorganisms by Liquid Chromatography-Mass Spectrometry (LC-MS 1 ) and in Silico Peptide Mass Libraries. Analytical Chemistry, 86(10), 4825-4833.

- Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: The CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion. (2020). Applied and Environmental Microbiology, 86(15), e00864-20.

- Doucette, C. D., et al. (2011). Deciphering the Principles of Bacterial Nitrogen Dietary Preferences: a Strategy for Nutrient Containment. mBio, 2(6), e00227-11.

- Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6. (2013). Applied and Environmental Microbiology, 79(1), 342-352.

- Nitrogen source: an effective component for the growth and viability of Lactobacillus delbrueckii subsp. bulgaricus. (2022). Journal of Dairy Research, 89(3), 316-322.

- Optimization of Nitrogen Source(s) for the Growth and Amylase Production from Bacillus licheniformis JAR-26 under Submerged Fermentation. (2016).

- Faber, K., & Glueck, S. M. (2002). The vast majority of enzymes have been developed by evolution to act in a stereospecific manner by fav.

- A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. (2020). Nucleic Acids Research, 48(22), e129.

Sources

- 1. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 3. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 4. protocols.io [protocols.io]

- 5. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular and Microbiological Insights on the Enrichment Procedures for the Isolation of Petroleum Degrading Bacteria and Fungi [frontiersin.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RT-qPCR based quantitative analysis of gene expression in single bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics and Synthetic Applications of (R)-2-(Methylamino)pentanedioic Acid

Executive Summary & Biological Context

(R)-2-(Methylamino)pentanedioic acid, universally referred to as N-methyl-D-glutamic acid, is a highly specialized, non-natural amino acid derivative utilized extensively in advanced peptidomimetic design and medicinal chemistry. The strategic introduction of an N-methyl group onto the peptide backbone induces profound physicochemical shifts—most notably, enhanced proteolytic stability, increased lipophilicity for better membrane permeability, and the imposition of rigid conformational constraints[1].

While predominantly synthesized in modern laboratories for drug discovery, it is biologically significant that this specific D-enantiomer derivative was first isolated as a naturally occurring secondary metabolite from the Japanese Ark clam (Scapharca broughtonii)[2]. This discovery highlights the complex biosynthetic and defensive mechanisms present within extreme marine and estuarine ecosystems[2].

Physicochemical Profiling

Understanding the foundational properties of (R)-2-(Methylamino)pentanedioic acid is critical for its successful handling and incorporation during solid-phase peptide synthesis (SPPS). As a trifunctional molecule containing a secondary amine and two carboxylic acid groups (α and γ), it exhibits a complex zwitterionic nature[1].

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound:

| Parameter | Value | Reference |

| Chemical Name | (R)-2-(Methylamino)pentanedioic acid | [3] |

| Common Synonyms | N-Methyl-D-glutamic acid, N-Me-D-Glu-OH | [4] |

| CAS Registry Number | 77481-28-8 | [3] |

| Molecular Formula | C₆H₁₁NO₄ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Density | 1.278 g/cm³ | |

| Boiling Point | ~330.2 °C (at 760 mmHg) | |

| Physical Form | Powder or Crystals | [3] |

Solubility Dynamics: The solubility of N-protected variants (such as N-Boc-N-methyl-D-glutamic acid) is heavily dictated by solvent polarity and pH. The compound exhibits its lowest solubility at its isoelectric point, while solubility increases in highly acidic or basic conditions due to the formation of charged ionic species[5].

Synthetic Strategy & Mechanistic Causality

The de novo synthesis of Boc-N-methyl-D-glutamic acid presents a unique chemical challenge. Causality of Design: A direct N-methylation of unprotected D-glutamic acid is chemically perilous. The highly acidic protons of the α- and γ-carboxylic acids would be preferentially deprotonated by the strong bases required for N-alkylation. This lack of selectivity leads to unwanted esterification side reactions and complex polymerization[1].

To circumvent this, a rigorous, multi-step orthogonal protection strategy is mandatory. The amino group is transiently protected (e.g., via a Boc group), and both carboxylic acids are converted to methyl esters prior to the introduction of the methylating agent[1].

Synthetic workflow for N-Methyl-D-Glutamic Acid highlighting orthogonal protection strategies.

Experimental Methodologies

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Establish the thermodynamic solubility limits of N-Boc-N-methyl-D-glutamic acid to optimize solvent selection for SPPS coupling reactions[5].

-

Saturated Solution Preparation : Add an excess amount of the powdered amino acid to 5 mL of the target solvent (e.g., DMSO) in a hermetically sealed borosilicate vial.

-

Causality: Providing excess solid ensures the solvent reaches absolute thermodynamic saturation, preventing artificially low kinetic solubility readings.

-

-

Thermal Equilibration : Submerge the vial in a thermostatic shaker bath set precisely to 25 °C. Agitate at 150 RPM for 48 hours.

-

Causality: Solubility is highly temperature-dependent. Continuous agitation breaks the unstirred boundary layer around the solid particles, accelerating the equilibrium process.

-

-

Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Removes micro-particulates that would otherwise cause light scattering or artificially inflate concentration measurements during analysis.

-

-

Quantification & Validation Checkpoint : Analyze the filtrate via HPLC-UV against a known calibration curve.

-

Self-Validating System: Sample the solution at 48, 60, and 72 hours. If the concentration variance between these consecutive time points is <2%, thermodynamic equilibrium is successfully validated[5].

-

Protocol 2: Multi-Tiered Analytical Validation of Peptide Incorporation

Objective: Unambiguously confirm the successful incorporation and regiochemistry of N-methyl-D-glutamic acid within a custom-synthesized peptide sequence[6].

-

Chromatographic Isolation (HPLC) : Inject the crude peptide mixture onto a C18 Reverse-Phase HPLC column using a water/acetonitrile gradient with 0.1% TFA.

-

Causality: The N-methyl group increases the peptide's lipophilicity, shifting its retention time and allowing clean separation from unmethylated failure sequences[6].

-

-

Mass Profiling (Tandem MS/MS) : Subject the isolated peak to Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Causality: The primary MS scan confirms the global mass shift (+14 Da for the methyl group). Subsequent collision-induced dissociation (CID) generates b and y fragment ions, allowing researchers to pinpoint the exact residue bearing the modification[6].

-

-

Conformational Mapping (2D NMR) : Dissolve the purified peptide in deuterated solvent and acquire a 2D NOESY spectrum.

-

Validation Checkpoint & Self-Validating System: Look for cross-peaks between the N-methyl protons (~2.8-3.2 ppm) and the adjacent alpha-proton. The presence of these specific spatial correlations provides absolute, non-destructive proof of regiochemistry, ruling out isomeric side products[6].

-

Multi-tiered analytical validation system ensuring structural integrity of the modified peptide.

References

-

[1] Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. BenchChem. 1

-

[6] Validating the Incorporation of N-methyl-D-glutamic Acid in Peptides: A Comparative Guide. BenchChem.6

-

[3] (R)-2-(Methylamino)pentanedioic acid | 77481-28-8. Sigma-Aldrich. 3

-

(2R)-2-(methylamino)pentanedioic acid. GlobalChemMall.

-

[5] The Solubility Profile of N-Boc-N-methyl-D-glutamic Acid: A Technical Guide. BenchChem. 5

-

[2] High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview. PMC (NIH).2

Sources

The Discovery, Chemistry, and Application of N-Methyl-D-Glutamic Acid (N-Me-D-Glu-OH) in Peptide Therapeutics

Executive Summary

N-Methyl-D-Glutamic acid (N-Me-D-Glu-OH) occupies a unique intersection between marine chemical ecology and advanced synthetic drug design. Originally discovered as a rare secondary metabolite in marine bivalves, this unnatural amino acid has become a foundational building block in the development of next-generation peptide therapeutics. This whitepaper provides a comprehensive technical analysis of N-Me-D-Glu-OH, detailing its historical discovery, the physicochemical causality behind its pharmacological benefits, and field-validated protocols for its incorporation and analytical quantification.

Historical Discovery: From Marine Ecosystems to the Bench

While standard L-amino acids form the basis of terrestrial life, marine environments have yielded a diverse array of unique stereoisomers. N-Me-D-Glu-OH was first isolated and characterized as a naturally occurring compound in 2003 by Tarui et al., who extracted it from the mantle and foot tissues of the Japanese Ark clam (Scapharca broughtonii) [1].

Prior to this discovery, endogenous D-amino acids like N-methyl-D-aspartic acid (NMDA) had been identified in mollusks, but the isolation of the glutamic acid derivative provided novel insights into the biochemical reservoirs of estuarine ecosystems[2]. While its biological role in bivalves is hypothesized to be linked to osmoregulation and primitive neurotransmission, its true modern utility lies in its application as a potent structural modifier in medicinal chemistry.

The Mechanistic Rationale in Drug Design

In peptide drug development, native sequences are historically plagued by poor oral bioavailability, rapid proteolytic cleavage, and a propensity to aggregate via intermolecular hydrogen bonding (e.g., amyloidogenic β -sheet formation). The systematic incorporation of N-Me-D-Glu-OH dismantles these barriers through two distinct structural modifications:

-

Proteolytic Evasion (The D-Configuration): Endogenous proteases (such as DPP-IV and neprilysin) are highly stereoselective for L-amino acids. The D-enantiomer creates a spatial mismatch within the protease active site, effectively rendering the peptide bond invisible to enzymatic degradation.

-

Conformational Rigidity and Permeability (N-Methylation): The addition of the N-methyl group replaces the amide proton, eliminating a critical hydrogen bond donor. Causality: The absence of this proton directly prevents intermolecular hydrogen bonding, thereby neutralizing aggregation. Furthermore, the steric bulk of the methyl group restricts the Ramachandran ϕ and ψ dihedral angles. This steric penalty locks the peptide into a specific bioactive conformation, reduces the polar surface area (PSA), and significantly enhances transcellular membrane permeability [3].

Fig 1. Mechanistic pathways of N-Me-D-Glu-OH enhancing peptide pharmacokinetics.

Quantitative Comparison: L-Glu vs. N-Me-D-Glu-OH

To understand the operational impact of substituting native L-Glutamic acid with N-Me-D-Glu-OH, we must quantify their divergent physicochemical behaviors during both synthesis and biological application.

| Property | L-Glutamic Acid | N-Me-D-Glutamic Acid |

| Stereochemistry | L (S-configuration) | D (R-configuration) |

| Amide Backbone | Primary Amine (NH2) | Secondary Amine (NH-CH3) |

| H-Bond Donor Capacity | Yes (Active) | No (Eliminated) |

| Protease Susceptibility | High (Rapid degradation, t1/2<1 hr) | Very Low ( t1/2>24 hrs) |

| SPPS Coupling Efficiency | >99% (Standard 30 min coupling) | ~70-85% (Requires HATU, 2-4 hrs) |

| Natural Source | Ubiquitous across all domains of life | Scapharca broughtonii (Japanese Ark clam) |

Experimental Workflows: Synthesis and Validation

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling an amino acid onto the secondary amine of a resin-bound N-Me-D-Glu residue is one of the most notoriously difficult steps in SPPS due to extreme steric hindrance [3].

Self-Validating Design: Standard SPPS relies on the Kaiser test to detect unreacted amines. However, the Kaiser test yields a false negative for secondary amines. This protocol integrates the Chloranil test to ensure the system is self-validating at every critical junction. Furthermore, HATU is mandated over HBTU. Causality: The nitrogen atom at the 7-position of the HOAt leaving group in HATU provides anchimeric assistance (intramolecular base catalysis) via hydrogen bonding to the incoming amine, significantly lowering the transition state energy required to overcome the N-methyl steric penalty.

Step-by-Step Methodology:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Pre-activation: In a separate vial, dissolve 4.0 eq of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 eq of HATU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Allow pre-activation for 3 minutes to form the active ester.

-

Primary Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

-

Validation (Chloranil Test): Take a few resin beads and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A blue/green color confirms the presence of the free secondary amine (successful deprotection of the newly coupled N-Me-D-Glu).

-

Subsequent Coupling (The Bottleneck): To couple the next amino acid onto the sterically hindered N-Me-D-Glu residue, repeat steps 1-3 using a highly reactive symmetric anhydride or an extended HATU coupling (up to 12 hours) with elevated temperature (e.g., 50°C via microwave assistance) if necessary.

-

Final Validation: Repeat the Chloranil test. The beads must remain colorless/yellow , confirming the successful acylation of the secondary amine.

Fig 2. Self-validating SPPS workflow for N-Me-D-Glu-OH incorporation.

Analytical Quantification via HPLC

Detecting N-Me-D-Glu-OH in biological matrices or verifying synthetic purity requires specialized chromatography. Standard o-phthaldialdehyde (OPA) derivatization is invalid because it only reacts with primary amines.

Protocol:

-

Derivatization: React the tissue extract or peptide hydrolysate with the chiral reagent N- α -(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2). Causality: FDNP-Val-NH2 reacts robustly with secondary amines via nucleophilic aromatic substitution, forming stable diastereomers [4].

-

Incubation: Heat the mixture at 40°C for 1 hour in the presence of a mild base (e.g., NaHCO3).

-

Quenching: Stop the reaction by adding 1N HCl to neutralize the pH.

-

HPLC Separation: Inject the sample onto an ODS-Hypersil C18 reverse-phase column. Elute using a linear gradient of Trifluoroacetic acid (TFA)/water and TFA/Acetonitrile. The distinct steric interactions of the formed diastereomers allow for baseline resolution of D- and L-enantiomers without the need for prior removal of primary amino acids.

References

-

Title: Isolation and characterization of N-methyl-D-glutamic acid and N-methyl-L-glutamic acid in S. broughtonii and other invertebrates. Source: Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology (Cited via PMC). URL: [Link]

-

Title: Isolation and Characterization of Antioxidative and Anti-inflammatory Small Molecular Bioactives from Bivalve Clams. Source: Central Marine Fisheries Research Institute (CMFRI) ePrints. URL: [Link]

-

Title: HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Source: Biomedical Chromatography (via PMC). URL: [Link]

Structural Elucidation of (R)-2-(Methylamino)pentanedioic Acid: A Comprehensive Analytical Guide

Executive Summary

(R)-2-(Methylamino)pentanedioic acid, commonly known as N-Methyl-D-glutamic acid (NMDG), is a non-canonical amino acid characterized by the (R)-configuration at its alpha-carbon and a methyl substitution on its primary amine. Originally isolated from marine bivalves such as the Japanese Ark clam (Scapharca broughtonii)[1], this compound has garnered significant attention in modern drug discovery. The N-methylation of the glutamic acid backbone enhances proteolytic stability, improves membrane permeability, and introduces conformational constraints critical for peptidomimetic design[2].

This whitepaper provides an authoritative, in-depth framework for the structural elucidation and stereochemical validation of (R)-2-(Methylamino)pentanedioic acid, synthesizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiral chromatography.

Chemical Identity & Foundational Properties

Before initiating structural elucidation, it is critical to establish the foundational physicochemical parameters of the target analyte[3],[4].

| Property | Value |

| IUPAC Name | (2R)-2-(methylamino)pentanedioic acid |

| Common Name | N-Methyl-D-glutamic acid |

| CAS Registry Number | 77481-28-8 |

| Molecular Formula | C₆H₁₁NO₄ |

| Monoisotopic Mass | 161.0688 Da |

| Molecular Weight | 161.16 g/mol |

| SMILES String | CNC(=O)O |

| Topological Polar Surface Area | 86.6 Ų |

Strategic Analytical Framework

The structural elucidation of NMDG requires a multi-faceted approach because no single analytical technique can simultaneously confirm molecular weight, atomic connectivity, and absolute stereochemistry.

Caption: Multi-modal analytical workflow for the structural elucidation of N-Methyl-D-glutamic acid.

Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is utilized to confirm the exact mass. The addition of a methyl group to the nitrogen atom adds exactly 14.01565 Da to the standard D-glutamic acid residue mass[2]. ESI-MS/MS fragmentation patterns are used to verify the loss of water (-18 Da) and the sequential loss of the two carboxylic acid groups (-44 Da each), which are hallmark fragmentations of dicarboxylic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for proving atomic connectivity.

-

Causality for 2D NMR: A 1D ¹H spectrum provides an initial overview, but the α-proton signal often overlaps with complex aliphatic multiplets. We employ 2D ¹H-¹³C HSQC to directly correlate the N-methyl protons (a distinct singlet at ~2.7 ppm) to their specific carbon atom (~30-35 ppm)[2].

-

Furthermore, 2D HMBC is critical to establish the covalent linkage; observing a ³J cross-peak between the N-methyl protons and the α-carbon definitively proves the methyl group is attached to the nitrogen of the glutamic acid backbone, ruling out esterification at the carboxylates[5].

Caption: Logical decision tree for NMR-based structural connectivity confirmation.

Stereochemical Validation via Chiral Derivatization

Standard reverse-phase C18 columns cannot separate enantiomers because the stationary phase is achiral. To validate the (R)-configuration (D-isomer) of N-methylglutamic acid, we must derivatize the analyte with a chiral reagent to form diastereomers.

-

Causality for Reagent Choice: Derivatization with FDNP-Val-NH₂ (a Marfey's reagent analog) is preferred because it reacts efficiently with the secondary amine of the N-methyl group. This forms stable diastereomers that exhibit distinct retention times on standard ODS-Hypersil columns, eliminating the need for expensive chiral columns and avoiding o-phthaldialdehyde (OPA) pretreatment, which fails to react with secondary amines[6].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems incorporating internal controls.

Protocol 1: High-Resolution NMR Acquisition[2]

Objective: Confirm the covalent attachment of the N-methyl group and the integrity of the pentanedioic acid backbone.

-

Sample Preparation: Dissolve 10 mg of the purified (R)-2-(Methylamino)pentanedioic acid in 600 µL of Deuterium Oxide (D₂O).

-

Internal Control: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard to provide a precise 0.0 ppm chemical shift reference.

-

Data Acquisition (600 MHz Spectrometer):

-

Acquire a 1D ¹H spectrum (ns=16, d1=2s) with presaturation to suppress the residual HOD peak at ~4.7 ppm.

-

Acquire a 1D ¹³C spectrum (ns=1024) to observe the two distinct carbonyl resonances.

-

Acquire 2D ¹H-¹³C HSQC to map direct proton-carbon attachments.

-

Acquire 2D ¹H-¹³C HMBC to observe long-range couplings (²J and ³J).

-

-

Validation Check: Ensure the N-methyl proton singlet integrates to exactly 3.0 relative to the α-proton multiplet (integration = 1.0).

Protocol 2: Chiral HPLC-UV Validation[6]

Objective: Unambiguously differentiate the (R)-enantiomer (D-isomer) from the (S)-enantiomer (L-isomer).

-

Derivatization: Dissolve 50 µg of the sample in 100 µL of 0.5 M NaHCO₃. Add 400 µL of a 1% solution of FDNP-Val-NH₂ in acetone. Incubate at 40°C for 1 hour.

-

Quenching: Stop the reaction by adding 50 µL of 2 M HCl. Dilute with 500 µL of mobile phase A.

-

Chromatographic Separation:

-

Column: ODS-Hypersil reverse-phase column (250 × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 50% B over 40 minutes.

-

Detection: UV absorption at 340 nm.

-

-

Self-Validating Control: Perform a co-injection with an authentic derivatized N-methyl-L-glutamic acid standard. The (R)-isomer (D-isomer) will elute at a distinctly different retention time than the (S)-isomer, confirming absolute stereochemistry.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (in D₂O)

Note: Chemical shifts are approximate and highly dependent on the exact pH/pD of the solution due to the zwitterionic nature of the amino acid.

| Position | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | HMBC Correlations (³J) |

| N-CH₃ | 2.72 | Singlet (s) | 3H | 33.5 | C-α |

| C-α | 3.65 | Multiplet (m) | 1H | 64.2 | C-γ, N-CH₃, C-carbonyl |

| C-β | 2.10 - 2.30 | Multiplet (m) | 2H | 26.8 | C-α, C-γ |

| C-γ | 2.45 | Triplet (t) | 2H | 31.4 | C-β, C-carbonyl |

| C=O (α) | - | - | - | 174.5 | H-α, H-β |

| C=O (γ) | - | - | - | 178.2 | H-γ, H-β |

Table 2: Expected ESI-MS/MS Fragmentation (Positive Ion Mode)

| m/z (Da) | Fragment Assignment | Neutral Loss |

| 162.07 | [M+H]⁺ (Intact Precursor) | None |

| 144.06 | [M+H - H₂O]⁺ | Loss of Water (18 Da) |

| 116.07 | [M+H - HCOOH]⁺ | Loss of Formic Acid (46 Da) |

| 88.07 | [M+H - HCOOH - CO]⁺ | Loss of Formic Acid + CO (74 Da) |

References

-

Pentanedioic acid | Sigma-Aldrich Source: sigmaaldrich.cn URL:[Link][3]

-

High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview Source: nih.gov (PMC) URL:[Link][1]

-

HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues Source: researchgate.net URL:[Link][6]

Sources

An In-Depth Technical Guide on the Neuronal Mechanism of Action of (R)-2-(Methylamino)pentanedioic Acid

A Note to Our Scientific Audience:

Following a comprehensive literature review, it has become evident that detailed information regarding the specific neuronal mechanism of action for (R)-2-(Methylamino)pentanedioic acid is not extensively available in the public scientific domain. This compound is identified as the systematic name for N-methyl-D-glutamic acid. While research exists for structurally similar compounds and the broader class of glutamate analogs, a dedicated and in-depth body of work on (R)-2-(Methylamino)pentanedioic acid's direct interactions with neurons, its downstream signaling cascades, and established experimental protocols for its study is currently limited.

This guide, therefore, serves to transparently communicate the current state of knowledge and to provide a foundational framework based on the pharmacology of related compounds, primarily N-methyl-D-aspartate (NMDA), a well-characterized glutamate receptor agonist. It is crucial to underscore that the following sections are inferential and based on the structural similarity to known neuroactive compounds. Further empirical research is required to definitively elucidate the precise mechanisms of (R)-2-(Methylamino)pentanedioic acid.

Part 1: Foundational Understanding and Inferred Activity

(R)-2-(Methylamino)pentanedioic acid , as N-methyl-D-glutamic acid, is an amino acid derivative. Its structural resemblance to glutamate and NMDA strongly suggests that its primary mode of action in the central nervous system would involve interaction with glutamate receptors, which are fundamental for excitatory synaptic transmission.

The Glutamatergic System: The Primary Inferred Target

The vast majority of excitatory neurotransmission in the mammalian brain is mediated by the neurotransmitter glutamate.[1] Glutamate activates both ionotropic and metabotropic receptors, leading to a variety of physiological effects, including synaptic plasticity, learning, and memory.[2] The primary ionotropic glutamate receptors are the NMDA receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[2]

Given its N-methylated structure at the alpha-amino group, similar to NMDA, it is highly probable that (R)-2-(Methylamino)pentanedioic acid acts as a ligand for the NMDA receptor .

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a unique ligand-gated ion channel that plays a critical role in synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[3] Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, expels the Mg²⁺ ion, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions upon ligand binding.[3] This function as a "coincidence detector," requiring both presynaptic glutamate release and postsynaptic depolarization, is central to its role in learning and memory.[4]

Part 2: Postulated Mechanism of Action of (R)-2-(Methylamino)pentanedioic Acid

Based on its chemical structure, we can hypothesize the mechanism of action of (R)-2-(Methylamino)pentanedioic acid. It is important to reiterate that these are postulations pending direct experimental validation.

Interaction with the NMDA Receptor

It is plausible that (R)-2-(Methylamino)pentanedioic acid acts as an agonist at the glutamate binding site on the NR2 subunit of the NMDA receptor .[5] The N-methyl group and the dicarboxylic acid structure mimic the key binding features of glutamate and NMDA. The binding of (R)-2-(Methylamino)pentanedioic acid, along with a co-agonist at the NR1 subunit, would induce a conformational change in the receptor.

Diagram: Postulated Agonist Action at the NMDA Receptor

Caption: Postulated binding of (R)-2-(Methylamino)pentanedioic acid to the NMDA receptor.

Downstream Signaling Cascades

The influx of Ca²⁺ through the activated NMDA receptor channel acts as a critical second messenger, initiating a cascade of intracellular signaling events. These can include:

-

Activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A key enzyme in synaptic plasticity, CaMKII can phosphorylate various substrates, including AMPA receptors, enhancing their conductivity and trafficking to the synapse.

-

Activation of Protein Kinase C (PKC) and other kinases.

-

Activation of neuronal Nitric Oxide Synthase (nNOS): This leads to the production of nitric oxide, a retrograde messenger that can influence presynaptic neurotransmitter release.

-

Activation of transcription factors: Such as CREB (cAMP response element-binding protein), leading to changes in gene expression that are crucial for long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Diagram: Inferred Downstream Signaling Pathway

Caption: Hypothesized downstream effects following NMDA receptor activation.

Part 3: Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanism of action of (R)-2-(Methylamino)pentanedioic acid, a series of well-established experimental protocols would be necessary.

In Vitro Electrophysiology

Objective: To determine if (R)-2-(Methylamino)pentanedioic acid directly activates NMDA receptors and to characterize its potency and efficacy.

Methodology: Whole-Cell Patch-Clamp Recordings

-

Cell Culture: Utilize primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with NR1 and various NR2 subunits).

-

Recording Setup: Employ a patch-clamp amplifier and data acquisition system.

-

Solution Preparation: Prepare an external solution containing a co-agonist (glycine or D-serine) and blockers for other ion channels (e.g., tetrodotoxin for voltage-gated sodium channels, picrotoxin for GABA-A receptors). The internal solution in the patch pipette should have a composition that allows for stable recordings.

-

Drug Application: Apply varying concentrations of (R)-2-(Methylamino)pentanedioic acid to the patched cell using a perfusion system.

-

Data Analysis: Measure the evoked currents and plot a concentration-response curve to determine the EC₅₀ (half-maximal effective concentration). Compare the maximal response to that of a known full agonist like glutamate or NMDA.

Diagram: Electrophysiology Workflow

Caption: A streamlined workflow for electrophysiological characterization.

Calcium Imaging

Objective: To visualize and quantify the increase in intracellular calcium concentration in response to (R)-2-(Methylamino)pentanedioic acid application.

Methodology: Fluorescent Calcium Indicators

-

Cell Preparation: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging: Use a fluorescence microscope equipped with a camera to capture images of the cells before, during, and after drug application.

-

Drug Application: Perfuse the cells with a solution containing (R)-2-(Methylamino)pentanedioic acid.

-

Data Analysis: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

Competitive Binding Assays

Objective: To determine the binding affinity of (R)-2-(Methylamino)pentanedioic acid for the NMDA receptor.

Methodology: Radioligand Binding

-

Membrane Preparation: Prepare synaptic membrane fractions from brain tissue (e.g., rat cortex).

-

Assay: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of increasing concentrations of unlabeled (R)-2-(Methylamino)pentanedioic acid.

-

Detection: Separate the bound and free radioligand and quantify the radioactivity.

-

Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) of (R)-2-(Methylamino)pentanedioic acid, which can be used to calculate its binding affinity (Ki).

Conclusion and Future Directions

While the current body of scientific literature does not provide a detailed mechanism of action for (R)-2-(Methylamino)pentanedioic acid in neurons, its structural similarity to NMDA provides a strong basis for inferring its activity as an NMDA receptor agonist. The experimental workflows outlined above represent standard and robust methods to test this hypothesis and to build a comprehensive understanding of its neuropharmacology.

Future research should focus on:

-

Receptor Subtype Selectivity: Investigating whether (R)-2-(Methylamino)pentanedioic acid exhibits selectivity for different NR2 subunits (NR2A-D), which would have significant implications for its potential therapeutic effects and side-effect profile.

-

In Vivo Studies: Examining the effects of (R)-2-(Methylamino)pentanedioic acid on synaptic plasticity (LTP and LTD) in brain slices and its behavioral effects in animal models of learning, memory, and neurological disorders.

-

Metabolic Stability and Pharmacokinetics: Determining the metabolic fate of the compound and its ability to cross the blood-brain barrier.

The elucidation of the precise neuronal mechanism of action of (R)-2-(Methylamino)pentanedioic acid will require dedicated and rigorous scientific inquiry. This guide provides a starting point for such investigations, grounded in the established principles of glutamatergic neurotransmission.

References

A comprehensive list of references would be compiled based on the specific experimental findings once research on (R)-2-(Methylamino)pentanedioic acid becomes available. For the foundational concepts discussed, the following are representative authoritative sources:

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383–400.

- Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20–25.

- Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in neurobiology, 28(3), 197–276.

- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.

- Collingridge, G. L., Isaac, J. T., & Wang, Y. T. (2004). Receptor trafficking and synaptic plasticity. Nature reviews neuroscience, 5(12), 952–962.

- Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature reviews neuroscience, 11(10), 682–696.

- Niciu, M. J., Kelmendi, B., & Sanacora, G. (2012). An overview of the glutamatergic system in neuropsychiatric disorders: a target for novel and improved therapeutics.

- Bliss, T. V., & Collingridge, G. L. (1993). A synaptic model of memory: long-term potentiation in the hippocampus.

- Nowak, L., Bregestovski, P., Ascher, P., Herbet, A., & Prochiantz, A. (1984). Magnesium gates glutamate-activated channels in mouse central neurones.

- Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors.

- Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). Subunit-selective allosteric modulators of NMDA receptors: new opportunities for CNS therapeutics. Annual review of pharmacology and toxicology, 58, 85–110.

- Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327–335.

- Sheng, M., & Kim, M. J. (2002). Postsynaptic signaling and plasticity mechanisms. Science, 298(5594), 776–780.

- Malenka, R. C., & Bear, M. F. (2004). LTP and LTD: an embarrassment of riches. Neuron, 44(1), 5–21.

- Kandel, E. R. (2001). The molecular biology of memory storage: a dialogue between genes and synapses. Science, 294(5544), 1030–1038.

- Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1–47.

- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21(1), 165–204.

- Monaghan, D. T., Bridges, R. J., & Cotman, C. W. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual review of pharmacology and toxicology, 29(1), 365–402.

- Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. CNS drug reviews, 15(2), 85–96.

Sources

- 1. Occurrence of D-aspartic acid and N-methyl-D-aspartic acid in rat neuroendocrine tissues and their role in the modulation of luteinizing hormone and growth hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 77481-28-8|(R)-2-(Methylamino)pentanedioic acid|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

N-Methyl-D-glutamic acid (CAS 77481-28-8): A Comprehensive Technical Guide to Synthesis, Pharmacology, and Analytical Profiling

Executive Summary

N-Methyl-D-glutamic acid (NMDG) is a highly specialized, naturally occurring N-methylated D-amino acid originally isolated from marine invertebrates such as the mollusk Scapharca broughtonii[1]. In modern biochemical research and drug development, NMDG serves a dual purpose: it acts as a potent glutamatergic modulator at the NMDA receptor complex[2], and it functions as a critical building block in the design of peptidomimetics. The incorporation of an N-methyl group alongside D-chirality imparts exceptional metabolic stability, proteolytic resistance, and conformational rigidity to synthetic peptides, making it an invaluable tool for advanced pharmacological profiling[2].

Physicochemical Profiling & Structural Dynamics

The structural uniqueness of NMDG lies in its trifunctional nature (two carboxylic acids and one secondary amine) combined with unnatural D-stereochemistry. This configuration prevents standard hydrogen bonding at the amide nitrogen when incorporated into a peptide backbone, thereby forcing specific secondary structures (such as β-turns) and significantly increasing the lipophilicity and membrane permeability of the resulting compound[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | N-Methyl-D-glutamic acid |

| CAS Registry Number | 77481-28-8[3] |

| Molecular Formula | C₆H₁₁NO₄[4] |

| Molecular Weight | 161.16 g/mol [5] |

| Density | 1.278 g/cm³[5] |

| Storage Temperature | 2-8 °C[5] |

Neuropharmacology & Receptor Dynamics

NMDG functions as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor , a critical ionotropic glutamate receptor responsible for excitatory neurotransmission, synaptic plasticity, and memory consolidation in the central nervous system[1][2].

In in vitro neurophysiological models, NMDG is heavily utilized to study the central pattern generator (CPG) responsible for locomotion[6]. As demonstrated in, the application of 7-10 µM NMDG in conjunction with 8 µM serotonin (5-HT) effectively depolarizes rhythm-generating neurons, inducing stable, fictive locomotor activity in neonatal tissue preparations[6].

Logical flow of NMDA receptor activation by N-Methyl-D-glutamic acid and downstream signaling.

Synthetic Methodology: Workflow for Boc-N-methyl-D-glutamic acid

To utilize NMDG in solid-phase peptide synthesis (SPPS), the molecule must be orthogonally protected, typically as Boc-N-methyl-D-glutamic acid[2].

Causality in Method Design: Direct N-methylation of Boc-D-glutamic acid is chemically unviable. The strong base (e.g., NaH) required to deprotonate the carbamate nitrogen would preferentially deprotonate the highly acidic carboxylic acid protons[2]. Furthermore, the methylating agent (MeI) would trigger unwanted esterification side reactions[2]. Therefore, a multi-step strategy employing transient methyl ester protection is strictly required to ensure chemoselectivity[7].

Step-by-Step Protocol

Based on [7].

-

Dimethyl Esterification: React D-glutamic acid with methanol in the presence of catalytic HCl to yield D-glutamic acid dimethyl ester.

-

Boc Protection: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the mixture to warm to room temperature. Extract the resulting Boc-D-glutamic acid dimethyl ester with ethyl acetate.

-

N-Methylation: Dissolve the protected diester in anhydrous THF and cool to 0 °C. Carefully add Sodium Hydride (NaH) to deprotonate the amide nitrogen, followed by Methyl Iodide (MeI).

-

Self-Validating Checkpoint: Quench excess NaH post-reaction by the dropwise addition of isopropyl alcohol. The cessation of bubbling confirms the complete neutralization of reactive NaH, ensuring a safe downstream aqueous workup[7].

-

-

Selective Hydrolysis: Treat the N-methylated diester with Lithium Hydroxide (LiOH) in a THF/water mixture. This selectively hydrolyzes the methyl esters without compromising the Boc protecting group. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the final product[7].

Step-by-step synthetic workflow for the preparation of Boc-N-methyl-D-glutamic acid.

Table 2: Expected Synthetic Yields for Boc-N-methyl-D-glutamic acid [7]

| Synthetic Step | Intermediate / Product | Expected Yield (%) |

| Esterification | D-Glutamic acid dimethyl ester | > 90% |

| Boc Protection | Boc-D-glutamic acid dimethyl ester | 85 - 95% |

| N-Methylation | Boc-N-methyl-D-glutamic acid dimethyl ester | 75 - 85% |

| Selective Hydrolysis | Boc-N-methyl-D-glutamic acid | 80 - 90% |